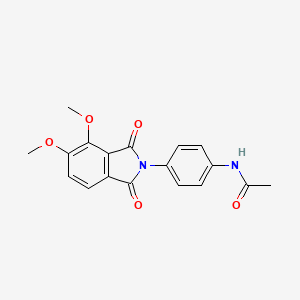

N-(4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(4,5-dimethoxy-1,3-dioxoisoindol-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-10(21)19-11-4-6-12(7-5-11)20-17(22)13-8-9-14(24-2)16(25-3)15(13)18(20)23/h4-9H,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONXSOLZCPEMBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)phenyl)acetamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further modified to introduce the dimethoxy and acetamide groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, N-(4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases, including cancer and inflammatory conditions .

Industry: Industrially, the compound is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs differ in substituents on the isoindoline ring, acetamide side chains, or aryl groups. Key comparisons include:

Table 1: Structural Comparison

Key Observations :

Pharmacological Activity

Key Observations :

- The target compound’s dimethoxy groups may enhance anti-inflammatory activity by mimicking catechol structures found in COX-2 inhibitors like celecoxib.

- Sulfonamide derivatives () exhibit direct analgesic effects, suggesting that the target compound’s lack of sulfonamide groups might shift its activity toward alternative pathways .

Key Observations :

Physicochemical Properties

Table 4: Physicochemical Comparison

Key Observations :

- The target compound’s methoxy groups reduce LogP compared to chloro analogs () but increase it relative to hydroxylated derivatives (), balancing lipophilicity and solubility .

- High melting points (e.g., 288–291°C in ) suggest strong intermolecular forces in dioxoisoindoline derivatives, impacting formulation strategies .

Biological Activity

N-(4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)phenyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The compound features a phthalimide moiety characterized by a dioxoisoindoline structure linked to a phenyl group substituted with methoxy groups. Its molecular formula is , indicating the presence of two nitrogen atoms and five oxygen atoms in its structure. The compound's design suggests potential biological activities, particularly in anticancer and antimicrobial applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Isoindoline Core : Utilizing phthalic anhydride and appropriate amines.

- Acetylation : The introduction of the acetamide group occurs through acetylation reactions.

- Purification : Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are employed to confirm the product's structure and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

1. Anticancer Activity

Several studies have highlighted its potential as an anticancer agent. For instance:

- Cell Line Studies : In vitro evaluations against various cancer cell lines demonstrated that the compound exhibits cytotoxic effects, particularly against breast cancer cells (MDA-MB-231). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases (G1/S transition).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Induces apoptosis via caspase activation |

| HCT116 | 20 | Cell cycle arrest at G1 phase |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Evaluation Against Pathogens : In vitro tests against bacteria such as Staphylococcus aureus and Escherichia coli indicated significant inhibitory effects.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanism of action for this compound involves interaction with various biological targets:

- Cell Cycle Proteins : The compound may affect proteins such as cyclins and cyclin-dependent kinases (CDKs), leading to altered cell proliferation.

- Reactive Oxygen Species (ROS) : It is hypothesized that this compound increases ROS levels within cancer cells, contributing to oxidative stress and apoptosis.

Case Study 1: Antitumor Efficacy

A study conducted on nude mice bearing MDA-MB-231 xenografts showed that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups.

Case Study 2: Antimicrobial Evaluation

Another study assessed the compound's efficacy against Candida albicans, revealing promising antifungal activity with an MIC value of 32 µg/mL.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)phenyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the isoindoline-1,3-dione core. A common approach includes refluxing precursors (e.g., 1-(1,3-dioxoisoindolin-2-yl)thiourea) with aromatic maleimides in glacial acetic acid for 2 hours under monitored conditions (TLC). Post-reaction, the product is isolated via filtration, washed with water/ethanol, and recrystallized for purity .

- Key Parameters :

| Step | Reagents/Conditions | Monitoring | Purification |

|---|---|---|---|

| Core formation | Glacial acetic acid, reflux (2 h) | TLC | Recrystallization |

| Functionalization | Aromatic amines, DMF, base (e.g., K₂CO₃) | NMR/HPLC | Column chromatography |

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Advanced analytical techniques are critical:

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., dimethoxy groups on isoindoline-dione) via H and C spectra.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection.

- Infrared (IR) Spectroscopy : Verify functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

- Methodological Answer : Begin with in vitro assays:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC determination).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.

- Enzyme Inhibition : Fluorescence-based assays for targets like kinases or proteases, comparing activity to reference inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer : Systematically modify substituents and evaluate effects:

- Dimethoxy Groups : Replace with ethoxy or halogen to assess solubility/activity trade-offs.

- Acetamide Linker : Introduce sulfonyl or urea groups to enhance target binding.

- SAR Table :

Q. What computational strategies predict binding modes and pharmacokinetic properties?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and MD simulations:

- Target Identification : Dock against crystallized enzymes (e.g., EGFR kinase PDB: 1M17).

- ADMET Prediction : Use SwissADME or ADMETLab to forecast solubility, CYP450 interactions, and bioavailability.

- Validation : Cross-reference computational results with experimental IC₅₀ and metabolic stability data .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

- Methodological Answer : Address discrepancies via:

- Metabolic Profiling : LC-MS/MS to identify active metabolites or degradation products.

- Formulation Optimization : Use liposomal encapsulation or PEGylation to improve bioavailability.

- Dose-Response Studies : Refine dosing regimens in animal models (e.g., xenograft mice) to align with in vitro potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.